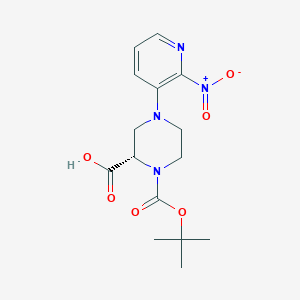
Californium-248
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Californium-248 is a synthetic isotope of the element californium, which has the atomic number 98. Californium is a member of the actinide series and is known for its high radioactivity. It was first synthesized in 1950 at the Lawrence Berkeley National Laboratory by bombarding curium with alpha particles. This compound has a half-life of approximately 333.5 days and is primarily used in scientific research due to its unique properties .
Preparation Methods
Californium-248 is typically produced by neutron irradiation of berkelium-249 in a nuclear reactor. The process involves multiple neutron captures and beta decays, ultimately resulting in the formation of this compound. The reaction conditions require a high neutron flux and precise control of irradiation time to maximize yield and minimize the production of unwanted isotopes .
Chemical Reactions Analysis
Californium-248, like other californium isotopes, exhibits oxidation states of +2, +3, and +4. It readily reacts with oxygen to form californium dioxide (CfO₂) and with halogens to form compounds such as californium(III) chloride (CfCl₃), californium(III) fluoride (CfF₃), and californium(III) bromide (CfBr₃). These reactions typically occur under standard conditions, with the element reacting directly with the gaseous halogen or oxygen .
Scientific Research Applications
Californium-248 has several applications in scientific research:
Nuclear Physics: It is used in the study of nuclear reactions and the synthesis of heavier elements.
Radiography: Due to its intense neutron emission, it is used as a neutron source in radiography to inspect materials for internal defects.
Medical Research: This compound is used in cancer treatment research, particularly in neutron therapy, where its neutron emission can target and destroy cancer cells.
Mechanism of Action
The primary mechanism by which californium-248 exerts its effects is through its radioactive decay, which emits alpha particles and neutrons. These emissions can induce nuclear reactions in other materials, making this compound a valuable tool in nuclear research.
Comparison with Similar Compounds
Californium-248 is similar to other isotopes of californium, such as californium-249 and californium-252. it is unique due to its specific half-life and neutron emission properties. Compared to californium-252, which has a shorter half-life and higher neutron emission rate, this compound provides a more stable and prolonged neutron source. Other similar compounds include isotopes of berkelium and curium, which also belong to the actinide series and exhibit similar chemical properties .
Properties
CAS No. |
15758-24-4 |
|---|---|
Molecular Formula |
Cf |
Molecular Weight |
248.07218 g/mol |
IUPAC Name |
californium-248 |
InChI |
InChI=1S/Cf/i1-3 |
InChI Key |
HGLDOAKPQXAFKI-OIOBTWANSA-N |
Isomeric SMILES |
[248Cf] |
Canonical SMILES |
[Cf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


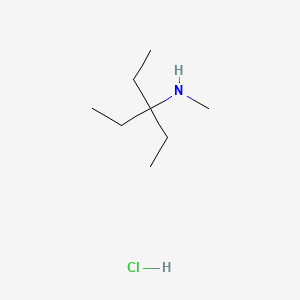

![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
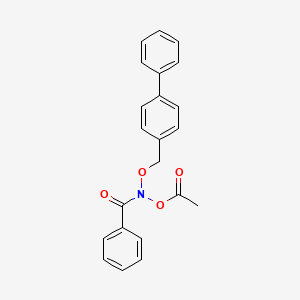
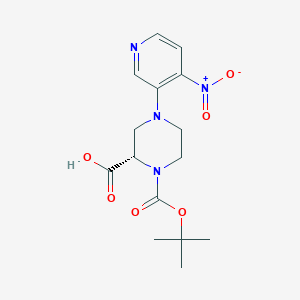
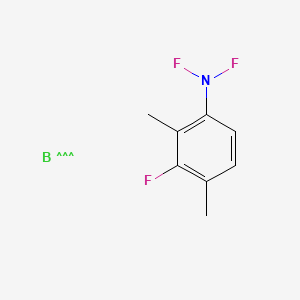
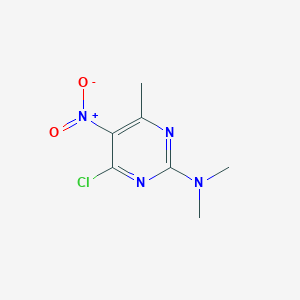
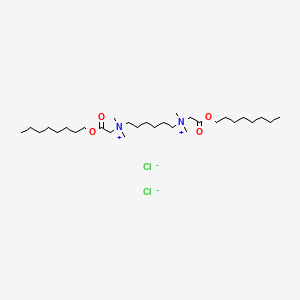
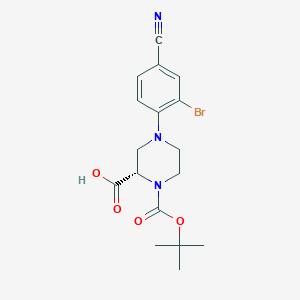
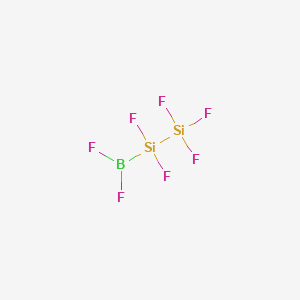
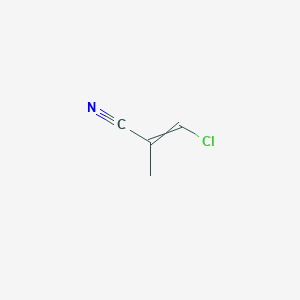

![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
